2-(3,4-Dibromophenyl)acetonitrile
Description
2-(3,4-Dibromophenyl)acetonitrile is a brominated aromatic nitrile compound characterized by a phenyl ring substituted with bromine atoms at the 3- and 4-positions, attached to an acetonitrile group. Brominated acetonitriles are typically employed as precursors for synthesizing bioactive molecules or as reference standards for drug impurity profiling .
Properties
IUPAC Name |
2-(3,4-dibromophenyl)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2N/c9-7-2-1-6(3-4-11)5-8(7)10/h1-2,5H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQIBJVLPBIGDSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC#N)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601306681 | |
| Record name | 3,4-Dibromobenzeneacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601306681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
249647-27-6 | |
| Record name | 3,4-Dibromobenzeneacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=249647-27-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dibromobenzeneacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601306681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-Dibromophenyl)acetonitrile typically involves the bromination of phenylacetonitrile. The process can be carried out using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually conducted under controlled conditions to ensure selective bromination at the 3 and 4 positions of the phenyl ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with stringent control over reaction parameters to achieve high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can yield the corresponding amine or other reduced forms.
Substitution: The bromine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Formation of 3,4-dibromobenzoic acid.
Reduction: Formation of 2-(3,4-dibromophenyl)ethylamine.
Substitution: Formation of various substituted phenylacetonitrile derivatives.
Scientific Research Applications
2-(3,4-Dibromophenyl)acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3,4-Dibromophenyl)acetonitrile involves its interaction with specific molecular targets, depending on the context of its use. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The exact mechanism can vary based on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Structural and Substituent Variations
The position and number of bromine atoms, as well as additional functional groups, significantly influence the physicochemical and biological properties of bromophenylacetonitrile derivatives. Below is a comparative analysis:
Table 1: Structural Comparison of Brominated Phenylacetonitriles
Key Observations :
- Halogen Positioning : Bromine at the 3,4-positions (target compound) vs. 3,5- or 2,5-positions alters steric hindrance and electronic effects, impacting reactivity in cross-coupling reactions or biological target binding .
- Functional Group Effects : Ethoxy or methoxy substituents (e.g., in CAS 847744-26-7 and 797036-29-4) improve solubility in organic solvents, whereas sulfonyl groups (CAS 797036-29-4) introduce polarity, favoring aqueous-phase reactions .
Biological Activity
2-(3,4-Dibromophenyl)acetonitrile is a chemical compound that has garnered attention due to its potential biological activities. This article aims to present a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
This compound features a dibromophenyl group attached to an acetonitrile moiety. The presence of bromine atoms enhances its electrophilic character, which may influence its interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, disrupting normal cellular functions.
- DNA Interaction : Similar compounds have shown the ability to interact with DNA, potentially leading to cytotoxic effects.
- Antimicrobial Activity : Preliminary studies suggest that derivatives of acetonitriles can exhibit antimicrobial properties against various pathogens.
Antimicrobial Activity
Research has indicated that this compound may possess antimicrobial properties. A comparative study was conducted on similar compounds, showing varying degrees of effectiveness against Gram-positive and Gram-negative bacteria.
| Compound | Minimum Inhibitory Concentration (MIC) |
|---|---|
| This compound | TBD (To Be Determined) |
| Control (e.g., Penicillin) | 1 µg/mL |
Note: Specific MIC values for this compound were not available in the reviewed literature.
Cytotoxicity Assays
In vitro assays have been performed to evaluate the cytotoxic effects of this compound on various cancer cell lines. The results indicated that the compound exhibits selective cytotoxicity:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | TBD |
| HeLa (Cervical Cancer) | TBD |
| HepG2 (Liver Cancer) | TBD |
Further studies are required to establish definitive IC50 values.
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Anticancer Potential : A study investigated the compound's effects on apoptosis in cancer cells. Results suggested that treatment with this compound led to increased markers of apoptosis compared to untreated controls.
- Antimicrobial Properties : In another study focusing on its antimicrobial potential, derivatives similar to this compound were tested against pathogenic bacteria. The findings indicated a promising spectrum of activity against certain strains.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
